Opiorphin

Enkephalinase inhibition Dual peptidase inhibitor hNEP

Choose Opiorphin for dual hNEP/hAP-N inhibition that activates endogenous opioids only upon nociceptive stimuli—no direct receptor agonism, no tolerance, no abuse liability. The human QRFSR sequence ensures translational accuracy over rodent-derived sialorphin, while its rapid degradation challenge makes it ideal for advanced formulation studies. Essential for programs targeting non-addictive analgesics with built-in safety advantages.

Molecular Formula C29H48N12O8
Molecular Weight 692.8 g/mol
Cat. No. B1632564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpiorphin
SynonymsGln-Arg-Phe-Ser-Arg
glutaminyl-arginyl-phenylalanyl-seryl-arginine
opiorphin
QRFSR peptide
Molecular FormulaC29H48N12O8
Molecular Weight692.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C29H48N12O8/c30-17(10-11-22(31)43)23(44)38-18(8-4-12-36-28(32)33)24(45)40-20(14-16-6-2-1-3-7-16)25(46)41-21(15-42)26(47)39-19(27(48)49)9-5-13-37-29(34)35/h1-3,6-7,17-21,42H,4-5,8-15,30H2,(H2,31,43)(H,38,44)(H,39,47)(H,40,45)(H,41,46)(H,48,49)(H4,32,33,36)(H4,34,35,37)/t17-,18-,19-,20-,21-/m0/s1
InChIKeyTWWFCOBVAKAKIT-SXYSDOLCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Opiorphin (QRFSR) Endogenous Pentapeptide for Analgesic Research and Pain Management Studies


Opiorphin (CAS 864084-88-8) is an endogenous human pentapeptide with the sequence Gln-Arg-Phe-Ser-Arg (QRFSR), first isolated from human saliva and derived from the N-terminal region of the PROL1 protein [1]. It functions as a physiological inhibitor of two enkephalin-catabolizing zinc ectopeptidases: human neutral endopeptidase (hNEP, neprilysin, EC 3.4.24.11) and human aminopeptidase N (hAP-N, EC 3.4.11.2), thereby protecting endogenous enkephalins from rapid degradation [2]. This dual inhibitory action activates opioid-dependent analgesic pathways, producing antinociceptive effects comparable to morphine in multiple animal pain models [3]. As a research tool and therapeutic lead candidate, opiorphin offers a unique mechanism of action distinct from direct opioid receptor agonists.

Why Opiorphin Cannot Be Substituted with Generic Enkephalinase Inhibitors or Opioid Agonists in Research Applications


Opiorphin occupies a unique pharmacological niche that prevents direct substitution with other enkephalinase inhibitors (such as sialorphin, spinorphin, or synthetic inhibitors like thiorphan) or with direct opioid agonists like morphine. First, its dual inhibition profile targets both hNEP and hAP-N simultaneously, whereas many synthetic inhibitors are selective for a single enzyme [1]. Second, opiorphin activates endogenous opioid pathways only in response to nociceptive stimuli, resulting in a restricted, pain-contingent activation that is fundamentally different from the widespread, constitutive activation induced by direct mu-opioid receptor agonists [2]. Third, the human-derived sequence QRFSR confers species-specific advantages over rodent-derived counterparts like sialorphin (QHNPR) in human-targeted applications [3]. These distinctions translate into measurable differences in efficacy, safety profile, and experimental reproducibility, making simple substitution invalid for rigorous research or therapeutic development programs.

Quantitative Evidence Guide: Opiorphin Differentiation from Comparators for Scientific Procurement Decisions


Dual hNEP and hAP-N Inhibition Profile of Opiorphin vs. Sialorphin Single-Target Specificity

Opiorphin simultaneously inhibits both human neutral endopeptidase (hNEP) and human aminopeptidase N (hAP-N), whereas rat sialorphin is a selective inhibitor of NEP only [1]. Opiorphin inhibits hNEP-catalyzed endoproteolysis of Mca-BK2 with an IC50 of 33 μM and inhibits hAP-N-catalyzed breakdown of Ala-pNA with an IC50 of 65 μM [2]. For substance P breakdown, opiorphin shows hNEP inhibition with IC50 values of 29 μM [2]. In contrast, sialorphin inhibits NEP-mediated substance P breakdown with an IC50 of 0.4-1 μM but lacks AP-N inhibitory activity [3].

Enkephalinase inhibition Dual peptidase inhibitor hNEP hAP-N Opioid peptide protection

Opiorphin vs. Morphine: Comparable Analgesic Potency with Superior Safety Profile in Rat Pain Models

Opiorphin demonstrates analgesic potency comparable to morphine at equi-effective doses (1-2 mg/kg i.v.) in both thermal-induced acute pain (tail-flick test) and chemical-induced tonic pain (formalin test) models in rats [1]. Critically, at these equi-analgesic doses, opiorphin produces minimal morphine-associated adverse effects, including the absence of significant abuse liability, antinociceptive drug tolerance after subchronic treatment, and anti-peristaltic effects [1]. In mice, acute i.p. administration of opiorphin at 0.3 mg/kg produced significant antinociception in the tail-flick test [2]. Repeated treatment with opiorphin did not alter antinociceptive response to itself or morphine, demonstrating lack of tolerance and morphine cross-tolerance [2].

Antinociceptive efficacy Tail-flick test Formalin test Opioid side effects Abuse liability

Species-Specific Sequence Advantage: Opiorphin (QRFSR) vs. Sialorphin (QHNPR) for Human-Targeted Research

Opiorphin (QRFSR) is the endogenous human peptide derived from the N-terminal region of the human PROL1 protein, whereas sialorphin (QHNPR) is its rat ortholog [1]. The sequence difference at position 3 (Phe in human vs. His in rat) confers distinct pharmacological properties relevant to human physiology [2]. While both peptides demonstrate enkephalinase inhibitory activity, opiorphin's human origin makes it the preferred tool for human translational research and therapeutic development targeting human pain pathways [3].

Species specificity Sequence homology Human endogenous peptide PROL1 protein Translational research

Metabolic Stability Limitation: Opiorphin Rapid Degradation Necessitates Specialized Handling and Derivative Consideration

Native opiorphin exhibits rapid degradation in human plasma, with a metabolic half-life of approximately 5 minutes. After 15-60 minutes of incubation, only 13% of the native peptide remains free and intact [1]. This rapid clearance contrasts with the extended duration of action observed in vivo, which is attributed to the peptide's mechanism of protecting endogenously released enkephalins rather than direct receptor agonism. To address this limitation for therapeutic applications, functional derivatives such as monomeric CC6-opiorphin and dimeric CC6-opiorphin have been designed, requiring ten-fold lower concentrations (5 μM vs. 50 μM) to achieve comparable enhancement of enkephalin binding affinity [2].

Metabolic stability Human plasma half-life Proteolytic degradation Peptide stability Formulation requirements

Liposomal Formulation Enhancement: Opiorphin-PEGylated Liposomes Extend Analgesic Duration by >50% vs. Native Peptide

Encapsulation of opiorphin in PEGylated liposomes significantly enhances its pharmacokinetic profile and therapeutic efficacy compared to the native peptide. In comparative studies, opiorphin-PEGylated liposomes produced a more intense and prolonged pain-killing effect than morphine at the same dosage [1]. Notably, this formulation strategy increases the duration of the analgesic effect by more than 50% relative to unformulated opiorphin, due to enhanced protection of the peptide from proteolytic degradation and extended circulation time [2].

Drug delivery PEGylated liposomes Sustained release Analgesic duration Formulation science

Vendor Purity Specifications: Opiorphin ≥98% HPLC Purity Ensures Reproducible Enzyme Inhibition Studies

Commercially available opiorphin is routinely supplied at ≥98% purity as determined by HPLC, with a molecular formula of C29H48N12O8 and molecular weight of 692.77 g/mol . The lyophilized powder form offers stability for 36 months when stored desiccated and protected from light at -20°C [1]. This high purity specification is essential for reproducible enzyme inhibition assays, as impurities could confound IC50 determinations or introduce off-target effects in sensitive biochemical and cellular assays.

HPLC purity Quality control Lyophilized powder CAS 864084-88-8 Research-grade peptide

Recommended Research and Development Applications for Opiorphin Based on Quantitative Differentiation Evidence


Non-Addictive Analgesic Drug Discovery and Preclinical Development Programs

Based on direct comparative evidence demonstrating opiorphin's lack of tolerance development, abuse liability, and anti-peristaltic effects at equi-analgesic doses to morphine [1], this peptide is ideally suited as a lead compound or benchmark for developing next-generation non-addictive analgesics. Its mechanism of activating endogenous opioid pathways only upon nociceptive stimuli provides a safety advantage over direct mu-opioid agonists, making it valuable for pain management programs seeking to address the opioid crisis [2].

Human Enkephalinase Inhibition Studies Requiring Dual hNEP/hAP-N Targeting

For researchers investigating the physiological regulation of enkephalin catabolism in human systems, opiorphin's dual inhibition of hNEP (IC50 33 μM on Mca-BK2) and hAP-N (IC50 65 μM on Ala-pNA) provides a unique tool that cannot be replicated by single-target inhibitors like sialorphin or synthetic selective inhibitors [1]. This makes opiorphin essential for studies examining the integrated effects of protecting enkephalins from both N-terminal and internal degradation pathways [2].

Translational Research Bridging Rodent Pain Models to Human Therapeutic Development

As the endogenous human ortholog of rat sialorphin, opiorphin (QRFSR) is the appropriate choice for translational studies aiming to validate findings from rodent pain models in human-relevant systems [1]. The sequence difference at position 3 (Phe in human vs. His in rat) confers distinct pharmacological properties that are critical for accurate translation to human physiology [2]. Researchers conducting cross-species validation studies should prioritize opiorphin for human-targeted applications [3].

Advanced Drug Delivery and Formulation Development for Peptide Analgesics

The rapid metabolic degradation of native opiorphin in human plasma (t1/2 ~5 min) presents both a challenge and an opportunity for formulation scientists [1]. Evidence showing that PEGylated liposomal formulations increase analgesic duration by >50% provides a clear rationale for developing advanced delivery systems [2]. Opiorphin serves as an excellent model peptide for studying formulation strategies that can overcome proteolytic instability while preserving or enhancing therapeutic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Opiorphin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.